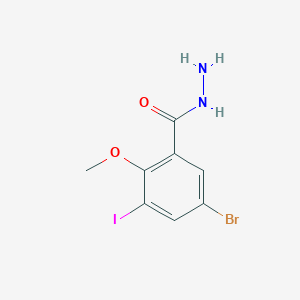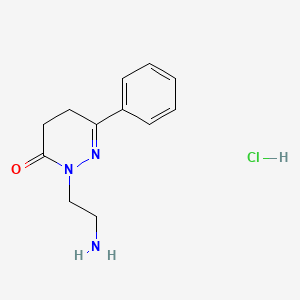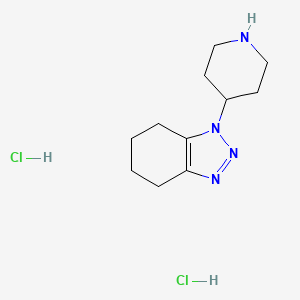
5-Bromo-3-iodo-2-methoxybenzenecarbohydrazide
説明
科学的研究の応用
Crystal Structure Analysis
5-Bromo-3-iodo-2-methoxybenzenecarbohydrazide derivatives play a crucial role in crystal structure analysis. For instance, compounds derived from similar structures are analyzed using infrared and 1H NMR spectroscopy, along with single crystal X-ray diffraction. These compounds exhibit specific bond lengths, angles, and interactions, crucial for understanding molecular structures and interactions (Zong & Wu, 2013).
Halogenation Processes
This compound is relevant in the study of halogenation processes. For example, research on ring halogenations of polyalkylbenzenes, which include structures similar to this compound, contributes to the understanding of selectivities in substrates, halogen sources, and catalysts. This knowledge is essential for the synthesis of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).
Catalysis in Organic Synthesis
Compounds structurally similar to this compound are used as catalysts in organic synthesis. A particular study demonstrates their effectiveness in the regioselective ring opening of epoxides, yielding vicinal iodo and bromo alcohols under neutral conditions, even in the presence of sensitive functional groups (Niknam & Nasehi, 2002).
Antioxidant Activity
Compounds derived from this compound have been investigated for their antioxidant properties. For instance, bromophenols from marine algae, structurally similar, show potent activities in scavenging free radicals, suggesting potential applications in preventing oxidative deterioration of food (Li et al., 2011).
Photosensitizers in Photodynamic Therapy
Some derivatives of this compound are explored for their application in photodynamic therapy, particularly for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are potential Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Electronic Properties and Steric Protection
The electronic properties of compounds related to this compound, such as sterically protected diphosphene and fluorenylidenephosphine, are studied. The presence of bromo and methoxy groups affects the electronic perturbation in the molecular system, which is critical for understanding the chemistry of low-coordinate phosphorus atoms (Toyota et al., 2003).
生化学分析
Biochemical Properties
5-Bromo-3-iodo-2-methoxybenzenecarbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and these biomolecules are often mediated through binding to active sites or allosteric sites, leading to conformational changes that affect enzyme activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. Additionally, it can impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. For instance, this compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it may bind to an allosteric site, inducing conformational changes that enhance enzyme activity. These molecular interactions can also lead to changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro and in vivo studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, the compound may degrade, leading to a reduction in its efficacy. Long-term exposure to this compound can also result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or organ toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular function. These metabolic interactions can affect the overall metabolic balance within cells, impacting processes such as energy production, biosynthesis, and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and function. For example, this compound may be transported into cells via membrane transporters, where it can then interact with intracellular targets. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects .
特性
IUPAC Name |
5-bromo-3-iodo-2-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIN2O2/c1-14-7-5(8(13)12-11)2-4(9)3-6(7)10/h2-3H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGQTRRPXLWDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245409 | |
| Record name | 5-Bromo-3-iodo-2-methoxybenzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-97-7 | |
| Record name | 5-Bromo-3-iodo-2-methoxybenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-iodo-2-methoxybenzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B1373646.png)
![N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1373647.png)
![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1373648.png)



![[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1373656.png)
![[3-(2-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B1373658.png)


![Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B1373663.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B1373664.png)

